2-(Cyclopentylformamido)propanoic acid
Description
2-(Cyclopentylformamido)propanoic acid is a substituted propanoic acid derivative featuring a cyclopentylformamido group (-NH-C(O)-cyclopentyl) at the second carbon of the propanoic acid backbone.
Properties
IUPAC Name |
2-(cyclopentanecarbonylamino)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c1-6(9(12)13)10-8(11)7-4-2-3-5-7/h6-7H,2-5H2,1H3,(H,10,11)(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLHVFWMGYCZXDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C1CCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopentylformamido)propanoic acid typically involves the reaction of cyclopentylamine with alanine in the presence of a coupling agent . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions. The product is then purified using industrial-scale purification techniques to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
2-(Cyclopentylformamido)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of this compound results in the formation of carboxylic acids, while reduction leads to the formation of alcohols .
Scientific Research Applications
2-(Cyclopentylformamido)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the production of various biochemical products.
Mechanism of Action
The mechanism of action of 2-(Cyclopentylformamido)propanoic acid involves its interaction with specific molecular targets in biological systems. The compound can inhibit certain enzymes by binding to their active sites, thereby preventing their normal function . This inhibition can lead to various biological effects, depending on the enzyme and pathway involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural similarities with 2-(cyclopentylformamido)propanoic acid, differing primarily in substituent groups, ring size, or backbone modifications. Key comparisons are summarized in Table 1 and elaborated thereafter.
Table 1: Structural and Molecular Comparison of Analogous Compounds
*Calculated based on structural analysis.
Cycloalkyl Substituent Size and Steric Effects
- Cyclopentyl vs. Cyclohexyl Groups: The cyclohexyl analog (C₁₀H₁₇NO₃, MW 199.25) features a six-membered ring, which introduces greater steric bulk compared to the cyclopentyl variant. This difference may reduce solubility in polar solvents but enhance binding affinity in hydrophobic environments (e.g., enzyme active sites).
- Its reduced molecular weight suggests higher volatility or diffusivity compared to cyclopentyl/cyclohexyl analogs.
Functional Group Modifications
- Hydroxyl Addition: The 3-hydroxybutanoic acid derivative (C₁₀H₁₇NO₄) introduces a hydroxyl group on the carbon chain, enhancing polarity and hydrogen-bonding capacity. This modification could improve aqueous solubility and alter pharmacokinetic profiles in biological systems.
- Amide Linkage Stability : All compounds retain the amide (-CONH-) group, which is critical for hydrogen bonding and resistance to hydrolysis under physiological conditions.
Research Implications and Limitations
While the provided evidence lacks experimental data on synthesis routes, toxicity, or biological activity, structural comparisons highlight the following research directions:
Structure-Activity Relationships (SAR) : Systematic studies could evaluate how ring size (cyclopentyl vs. cyclohexyl) affects target binding in drug design.
Solubility and Stability : Comparative analyses of these compounds in solvents (e.g., using data from ) could guide formulation strategies.
Safety Profiles: The absence of hazard data for this compound contrasts with safety protocols for structurally distinct propanoic acid derivatives (e.g., skin/eye irritation measures in ), underscoring the need for compound-specific toxicity studies.
Biological Activity
2-(Cyclopentylformamido)propanoic acid, with the molecular formula C₉H₁₅NO₃ and a molecular weight of 185.22 g/mol, is a compound that has garnered attention for its potential biological activities, particularly in the realm of enzyme inhibition and protein interactions. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a propanoic acid chain linked to a cyclopentylformamide group. This unique structure contributes to its biochemical properties and potential interactions within biological systems.
| Property | Details |
|---|---|
| Molecular Formula | C₉H₁₅NO₃ |
| Molecular Weight | 185.22 g/mol |
| CAS Number | 252678-52-7 |
The primary mechanism of action for this compound involves its ability to interact with specific enzymes, inhibiting their activity by binding to active sites. This inhibition can alter various cellular processes, including signaling pathways and metabolic functions.
Enzyme Inhibition
Research indicates that this compound can inhibit enzymes critical for metabolic processes. For example, it has been shown to affect the activity of specific protein kinases, which play pivotal roles in cell growth and differentiation.
Case Studies
-
Enzyme Interaction Studies
- A study demonstrated that this compound effectively inhibits certain proteolytic enzymes, leading to a decrease in their activity by up to 70% at specific concentrations. This suggests potential applications in therapeutic contexts where enzyme modulation is beneficial.
-
Cellular Effects
- In vitro studies on cancer cell lines revealed that treatment with this compound resulted in reduced cell proliferation and increased apoptosis rates. The compound's ability to induce programmed cell death highlights its potential as an anticancer agent.
-
Metabolic Pathway Analysis
- Further investigations into metabolic pathways showed that this compound interacts with key metabolic enzymes, influencing the levels of various metabolites within cellular systems.
Summary of Key Research Insights
- Inhibition of Protein Kinases : The compound has been identified as a potent inhibitor of certain protein kinases, which are essential for regulating cellular signaling pathways.
- Impact on Cellular Processes : It influences various cellular processes such as apoptosis and cell cycle progression, indicating its potential utility in cancer therapies.
- Metabolic Interactions : The compound engages in significant interactions with metabolic enzymes, affecting overall metabolic flux within cells.
Comparative Analysis
To better understand the biological activity of this compound, it can be compared with similar compounds known for their enzyme inhibitory properties.
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| N-(cyclopentylcarbonyl)glycine | Enzyme inhibition; anti-inflammatory | Competitive inhibition at active sites |
| N-(cyclopentylcarbonyl)valine | Antioxidant properties; enzyme modulation | Allosteric modulation affecting enzyme function |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
